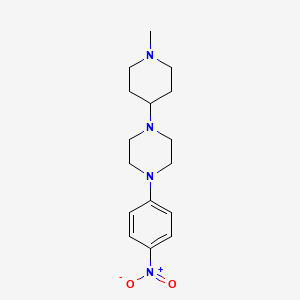

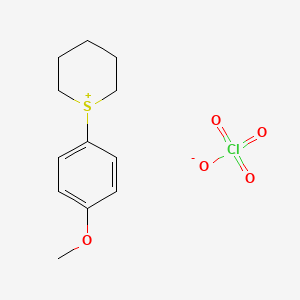

N~1~-(2,4-difluorophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of chemicals that combine aromatic units with sulfonamide and glycinamide functionalities. Compounds like this often exhibit interesting chemical and physical properties, making them subjects of study for their potential applications in materials science, medicinal chemistry, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis typically involves the condensation of an appropriate sulfonamide with an alkylated glycinamide derivative. For instance, compounds structurally related to the given molecule have been synthesized through reactions involving aryl halides and sulfonamides under conditions facilitating N-arylation (Crich and Smith, 2001). Phase-transfer catalysis has been utilized for alkylation and Michael additions, providing a pathway to introduce the ethyl and difluorophenyl functionalities (López et al., 1996).

Molecular Structure Analysis

Molecular structure is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. The stereochemistry and electronic structure can significantly affect the compound's reactivity and physical properties. For closely related compounds, X-ray crystallography has confirmed configurations and spatial arrangements (Kessler et al., 2006).

Chemical Reactions and Properties

The reactivity of such a compound can include participation in further functionalization reactions, such as Suzuki coupling or nucleophilic substitution, given the presence of halogens and the potential for activation of the sulfonyl group. The chemical stability and reactivity would depend on the electronic effects of the substituents and the overall molecular structure.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be assessed using a variety of techniques. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and phase transitions (Fang et al., 2002).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, electrophilicity/nucleophilicity of the functional groups, and the compound's behavior in different chemical environments, can be inferred from its structure. The presence of difluorophenyl and naphthylsulfonyl groups suggests potential interactions through hydrogen bonding and pi-stacking, influencing its solubility and reactivity.

For specific and detailed information on the synthesis, structure, and properties of "N1-(2,4-difluorophenyl)-N2-ethyl-N2-(2-naphthylsulfonyl)glycinamide," direct experimental studies and targeted synthetic efforts would be necessary. The references provided offer a starting point for understanding the chemistry of closely related compounds.

References:

- (Crich and Smith, 2001)

- (López et al., 1996)

- (Kessler et al., 2006)

- (Fang et al., 2002)

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O3S/c1-2-24(13-20(25)23-19-10-8-16(21)12-18(19)22)28(26,27)17-9-7-14-5-3-4-6-15(14)11-17/h3-12H,2,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCOFJDLOTZWJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)NC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-N~2~-ethyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl butylcarbamate](/img/structure/B4926230.png)

![ethyl 2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4926235.png)

![2-(4-nitrophenyl)-5-phenyl-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4926256.png)

![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4926268.png)

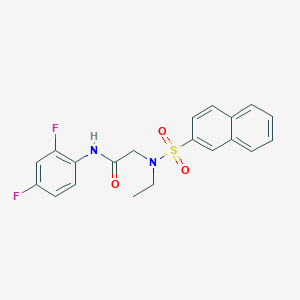

![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4926282.png)

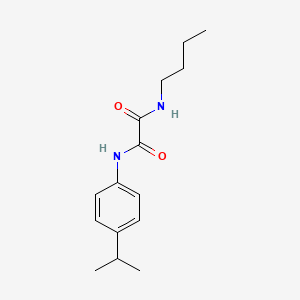

![N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)

![1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B4926313.png)

![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)

![ethyl 4-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B4926325.png)